[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine
Description
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine is a heterocyclic amine featuring a dimethyl-substituted oxazole ring linked to a tetrahydropyran (oxan-4-yl) group via a methylene bridge. Its molecular structure combines the aromaticity and electron-rich nature of the oxazole ring with the conformational flexibility and oxygen-containing tetrahydropyran moiety.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(10(2)16-14-9)8-13-7-11-3-5-15-6-4-11/h11,13H,3-8H2,1-2H3 |
InChI Key |
JZVDMANDPGODOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitriles and Aldoximes
The core structure of the dimethyl-1,2-oxazol-4-yl fragment can be synthesized via cyclization reactions involving nitriles and aldehyde derivatives. The typical process involves:
- Formation of an N-alkoxyimino derivative from a suitable aldehyde or ketone.
- Cyclization with nitrile derivatives under acidic or basic conditions to form the oxazoline ring.
Aldehyde + Hydroxylamine → Oxime
Oxime + Nitrile → Oxazoline ring via cyclization
- Cyclization yields are generally high (>70%) when optimized with acid catalysts like acetic acid or p-toluenesulfonic acid.
- The methylation at the 4-position can be achieved using methyl iodide or dimethyl sulfate, introducing the dimethyl groups.
Methylation of Oxazoline Intermediates
Post-cyclization, methylation at the 4-position of the oxazoline ring is performed:
- Reagents: Dimethyl sulfate or methyl iodide.
- Conditions: Reflux in an aprotic solvent such as acetone or acetonitrile.
- Outcome: Formation of the dimethyl-1,2-oxazol-4-yl derivative with high regioselectivity.
Synthesis of the Oxan-4-ylmethylamine Fragment
Nucleophilic Substitution on Oxane Derivatives
The oxan-4-ylmethylamine moiety can be synthesized via nucleophilic substitution:
- Starting from 4-hydroxyoxane (tetrahydro-2H-pyran) derivatives.
- Activation of hydroxyl groups via conversion to halides (e.g., chlorides or bromides).
- Subsequent substitution with ammonia or primary amines to form the methylamine derivative.
Reductive Amination
Alternatively, reductive amination of aldehyde or ketone derivatives of oxane can be utilized:
- Reagents: Formaldehyde or other aldehydes, ammonia, and a reducing agent like sodium cyanoborohydride.
- Conditions: Mild acidic conditions favor the formation of methylamine derivatives.
Coupling of the Fragments
Nucleophilic Attack and Coupling
The key step involves coupling the two fragments:
- Activation of the dimethyl-oxazol-4-ylmethyl fragment as an electrophile, often via halogenation or activation with carbodiimides.
- Nucleophilic attack by the oxan-4-ylmethylamine derivative under basic conditions.
Final Reductive or Acidic Hydrolysis
The coupling product may be stabilized or further processed via:
- Reductive amination to improve yield.
- Hydrolysis to remove protecting groups, yielding the target compound.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of nitriles and aldehydes | Formation of oxazoline ring, methylation | High yield, regioselectivity | Requires multiple steps |
| Nucleophilic substitution on oxane derivatives | Activation of hydroxyl groups, substitution | Straightforward, versatile | Possible over-alkylation |
| Reductive amination | Conversion of aldehyde/ketone to amine | Mild conditions, high selectivity | Requires careful control of conditions |
| Coupling via electrophilic activation | Linking of fragments | Efficient for complex molecules | Needs activation reagents |
Chemical Reactions Analysis
Types of Reactions
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The oxane ring can be reduced to form tetrahydrooxane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Bases like sodium hydride and potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Tetrahydrooxane derivatives.
Substitution: Various substituted oxazole and oxane derivatives depending on the nucleophile used .
Scientific Research Applications
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity . The oxane ring can enhance the compound’s stability and solubility, allowing it to effectively reach its target sites . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Solubility :
- The oxan-4-yl group in the target compound introduces an oxygen atom, likely improving aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl in CAS 857283-57-9) .
- Ethyl and branched alkyl chains (e.g., 4-methylpentan-2-yl) enhance lipophilicity, favoring blood-brain barrier penetration .
Reactivity and Stability :
Crystallography and Hydrogen Bonding :
Biological Activity
[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₂₀N₂O₂
- Molecular Weight : 224.30 g/mol
- CAS Number : 1339183-59-3
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Cholinesterase Inhibition : Compounds with oxazole and oxan moieties have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. For instance, a series of 1,2,4-oxadiazole derivatives showed selective inhibition against BuChE, which is relevant for treating Alzheimer's disease .
- Antimicrobial Activity : Oxazole derivatives have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, studies have shown that certain oxazole compounds exhibit significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Biological Activity Data
The following table summarizes the biological activities of related oxazole derivatives:
| Compound | MIC (µg/ml) | Activity Against Bacteria |
|---|---|---|
| 24 | 258 | Bacillus subtilis |
| 25 | 264 | Staphylococcus aureus |
| 26 | 255 | Escherichia coli |
| 27 | 310 | Klebsiella pneumoniae |
| Ampicillin | 3.28 | Broad-spectrum |
Case Studies
- Alzheimer's Disease Research : A study focused on the design and synthesis of oxazole derivatives indicated that certain compounds exhibited potent AChE and BuChE inhibitory activities. One compound showed an IC₅₀ value of 5.07 µM against BuChE, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Antibacterial Studies : Research conducted by Dabholkar et al. synthesized various oxazole derivatives and evaluated their antibacterial efficacy. The results indicated that some compounds had MIC values comparable to standard antibiotics like ampicillin, highlighting their potential as new antimicrobial agents .
Q & A
Q. Basic
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for oxazole (δ 6.5–7.5 ppm) and oxan (δ 3.0–4.0 ppm) protons .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~239) .
- IR Spectroscopy: Identifies amine N-H stretches (~3300 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
How do steric and electronic factors influence its reactivity in nucleophilic substitutions?
Q. Advanced
- Steric Effects: The dimethyl group on the oxazole ring hinders nucleophilic attack at the 4-position, directing reactivity toward the oxan-4-ylmethyl group .
- Electronic Effects: Electron-withdrawing oxazole nitrogen atoms increase electrophilicity at the methylamine carbon, favoring SN2 mechanisms. Computational studies (DFT) predict activation energies for competing pathways .
What intermolecular interactions affect its crystallinity?
Q. Basic
- Hydrogen Bonding: N-H···O interactions between amine and oxan oxygen stabilize crystal packing .
- Van der Waals Forces: Planar oxazole rings enable π-stacking, while oxan methyl groups contribute to hydrophobic interactions .
- Crystallography: SHELX refinement of X-ray data resolves bond angles and torsional strain .
How can X-ray crystallography and DFT resolve conformational contradictions?
Q. Advanced
- X-ray Data: Resolve ambiguities in bond lengths and dihedral angles (e.g., oxazole-oxan torsion) .
- DFT Validation: Compare experimental data with computed conformational minima to identify discrepancies caused by crystal packing vs. gas-phase stability .
- Case Study: A 0.1 Å deviation in C-N bond length between experimental and computed structures may indicate solvent effects .
What stability considerations apply during storage?
Q. Basic
- Temperature: Store at 0–6°C to prevent thermal decomposition of the oxazole ring .
- Moisture: Use desiccants to avoid hydrolysis of the amine group .
- Light Exposure: Amber glassware prevents photodegradation of the heterocyclic system .
How can competing side reactions during functionalization be mitigated?
Q. Advanced
- Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups during oxazole derivatization .
- Selective Catalysis: Use Pd/ligand systems (e.g., XPhos) to suppress undesired C-O bond cleavage .
- Kinetic Control: Lower reaction temperatures (e.g., −20°C) favor primary amine coupling over dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
